4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole

CAS No.: 1247142-88-6

Cat. No.: VC2845001

Molecular Formula: C9H7Cl2N3

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247142-88-6 |

|---|---|

| Molecular Formula | C9H7Cl2N3 |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3-chlorophenyl)triazole |

| Standard InChI | InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 |

| Standard InChI Key | ZBKXVWPJOASVOG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl |

Introduction

Chemical Properties

Physical and Structural Properties

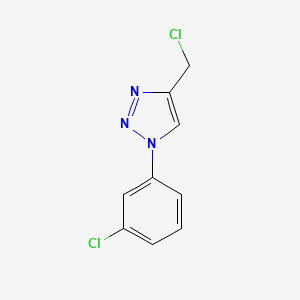

4-(Chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole is a solid compound characterized by its molecular formula C9H7Cl2N3 and molecular weight of 228.07 g/mol. The structure features a 1,2,3-triazole core with a chloromethyl substituent at position 4 and a 3-chlorophenyl group at position 1. The chemical structure can be represented using standard identifiers as follows:

| Property | Value |

|---|---|

| CAS Number | 1247142-88-6 |

| Molecular Formula | C9H7Cl2N3 |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3-chlorophenyl)triazole |

| Standard InChI | InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 |

| Standard InChIKey | ZBKXVWPJOASVOG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl |

The compound's structure contributes to its distinct reactivity profile and biological interactions. The presence of the chloromethyl group introduces a reactive site for nucleophilic substitution reactions, making it valuable for further chemical modifications . The 3-chlorophenyl group enhances the lipophilicity of the molecule and can participate in π-stacking interactions with aromatic residues in biological targets.

Chemical Reactivity

The reactivity of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole is primarily governed by the functional groups present in its structure:

-

Chloromethyl Group: This group is susceptible to nucleophilic substitution reactions (SN2) with various nucleophiles such as amines, thiols, and alcohols . This reactivity makes the compound valuable as a building block in organic synthesis and in the development of bioactive compounds. According to research on similar halomethyl-triazoles, these compounds can modify cysteine residues in proteins with excellent selectivity in as little as 30 minutes .

-

Triazole Ring: The 1,2,3-triazole ring is relatively stable and can participate in various non-covalent interactions, including hydrogen bonding and π-stacking . The nitrogen atoms in the ring can act as hydrogen bond acceptors, contributing to the compound's interactions with biological targets. This property is crucial for its potential biological activity.

-

3-Chlorophenyl Group: The aromatic ring can engage in π-stacking interactions with other aromatic systems, which is particularly relevant for interactions with proteins containing aromatic amino acid residues. The chloro substituent at the 3-position can influence the electronic properties of the aromatic ring and may participate in halogen bonding interactions.

Stability and Solubility

Regarding solubility, while specific data for this compound is limited, the presence of the 3-chlorophenyl group generally imparts lipophilic character, potentially reducing aqueous solubility. This property is important to consider for applications in drug development, where solubility can significantly impact bioavailability.

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common method for synthesizing 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry . This method involves the reaction between 3-chlorophenyl azide and propargyl chloride in the presence of a copper(I) catalyst. The general reaction scheme includes:

-

Preparation of 3-chlorophenyl azide from 3-chloroaniline via diazotization followed by reaction with sodium azide.

-

Reaction of 3-chlorophenyl azide with propargyl chloride in the presence of a copper(I) catalyst, typically copper(I) iodide or copper(I) sulfate with sodium ascorbate as a reducing agent.

-

Purification of the product by chromatography or recrystallization.

This method is highly valued due to its regioselectivity, primarily yielding the 1,4-disubstituted triazole isomer . The reaction typically proceeds under mild conditions, often at room temperature or with slight heating, and can be conducted in various solvents, including water-alcohol mixtures or DMSO .

Alternative Synthetic Routes

While the CuAAC reaction is the most widely used method, alternative approaches to synthesizing 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole include:

-

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which can lead to 1,5-disubstituted triazoles, followed by functionalization to introduce the chloromethyl group .

-

Sequential functionalization of the parent 1-(3-chlorophenyl)-1H-1,2,3-triazole through lithiation and reaction with an appropriate chloromethylating agent.

-

Synthesis of 4-hydroxymethyl-1-(3-chlorophenyl)-1H-1,2,3-triazole followed by conversion of the hydroxyl group to a chloride using thionyl chloride or other chlorinating agents.

-

One-pot methodology involving the in-situ generation of azides and their subsequent reaction with terminal alkynes to form the triazole ring . This approach is particularly valuable for large-scale synthesis as it avoids the isolation of potentially hazardous azide intermediates.

Biological Activities

Anticancer Activity

Triazole derivatives have also shown promising anticancer activities. 1,2,3-triazole hybrids have demonstrated efficacy as anticancer agents with multi-kinase inhibitory properties . Some triazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Research on 1,4-naphthoquinone derivatives linked to 1,2,3-triazole has shown considerable antiproliferative potential against various cancer cell lines, including lung, pancreatic, colorectal, and breast cancer, with IC50 values as low as 0.3 µM . These compounds exhibited inhibitory effects against important oncogenic kinases, including CDK2, FLT4 (VEGFR3), and PDGFRA, with IC50 values in the range of 0.22–11.32 µM .

The anticancer activity of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole may involve several mechanisms:

-

Inhibition of specific kinases involved in cancer cell proliferation and survival

-

DNA intercalation or binding, leading to interference with DNA replication and transcription

-

Induction of apoptosis through various pathways

-

Inhibition of cancer cell migration and invasion, thereby preventing metastasis

Other Biological Activities

Beyond antimicrobial and anticancer activities, 1,2,3-triazole derivatives like 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole may exhibit a range of other biological effects:

-

Antifungal activity: Triazoles are well-known for their antifungal properties, with several triazole-based antifungal drugs in clinical use .

-

Anti-inflammatory activity: Some triazole derivatives have demonstrated anti-inflammatory effects. Studies have evaluated the anti-inflammatory properties of newly synthesized triazole compounds .

-

Antioxidant activity: Certain triazole compounds possess free radical scavenging properties, contributing to their potential therapeutic applications .

-

Cholinesterase inhibition: 1,2,3-triazole derivatives have shown potential in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant for the treatment of neurodegenerative disorders like Alzheimer's disease .

Applications in Medicinal Chemistry

Drug Development

4-(Chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole has significant potential in drug development due to its unique structure and reactivity. The triazole ring provides a stable scaffold for the design of bioactive compounds, while the chloromethyl group offers a site for further functionalization to optimize pharmacological properties .

In drug design, this compound can serve as:

-

A building block for the synthesis of more complex drug candidates

-

A warhead in covalent inhibitors, where the chloromethyl group can form irreversible bonds with nucleophilic residues in target proteins

-

A structural motif in compounds designed to target specific biological pathways or proteins

The significance of triazoles in medicinal chemistry is evidenced by their presence in various drugs with antifungal, antibiotic, anticancer, antiviral, antimigraine, and anticonvulsant activities . The 1,2,3-triazole ring produces anti-cholinesterase activity by inhibiting both AChE and BuChE activities, possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Protein Modification

The reactive chloromethyl group in 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole makes it suitable for protein modification applications. Halomethyl-triazoles have been used for rapid, site-selective protein modification . These reagents can modify cysteine residues with excellent selectivity, providing a means to create post-translational modification mimics.

Research has shown that iodomethyl-triazole reagents (which are similar to chloromethyl-triazoles but more reactive) can modify a cysteine residue on a histone protein with excellent selectivity in just 30 minutes . While chloromethyl-triazoles are less reactive than their iodo counterparts, they still offer valuable tools for protein modification under controlled conditions.

The advantages of using halomethyl-triazoles like 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole for protein modification include:

-

Relatively rapid reaction kinetics compared to many other chemical modification strategies

-

Selectivity for specific amino acid residues, particularly cysteines

-

Mild reaction conditions compatible with biological systems

-

The ability to introduce various functional groups through the triazole scaffold

Chemical Biology Tools

Beyond drug development and protein modification, 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole can serve as a valuable tool in chemical biology research:

-

Activity-based protein profiling: The reactive chloromethyl group can be used to design probes for activity-based protein profiling, enabling the identification and characterization of specific enzyme classes in complex biological systems.

-

Affinity labels: The compound can be incorporated into affinity labels for the isolation and identification of target proteins.

-

Fluorescent probes: Derivatives incorporating fluorescent moieties can be used for imaging and tracking specific cellular processes or components.

-

Crosslinking agents: The compound's ability to form covalent bonds with nucleophilic residues makes it potentially useful in crosslinking studies to investigate protein-protein interactions.

Comparison with Related Compounds

Structural Analogs

The position and nature of substituents on the phenyl ring can significantly influence the biological activity and physicochemical properties of these compounds. For instance, the difluoro substitution pattern in 4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole may alter the electronic properties of the phenyl ring, potentially affecting its interactions with biological targets.

Activity Comparison

Comparing the biological activities of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole with its structural analogs provides valuable insights into structure-activity relationships. While specific data for our target compound is limited in the search results, we can make some general observations based on related compounds:

-

Antibacterial Activity: Fluoroquinolone-linked triazole conjugates with various substituents on the phenyl ring show different levels of antibacterial activity . Compounds with 3-Cl and 4-F groups or 2,4-difluoro substitution patterns demonstrated potent activity against bacterial strains like E. coli and E. faecalis, with MIC values as low as 0.195 μg/mL .

-

Anticancer Activity: The presence of halogen substituents on the phenyl ring, such as the 3-chloro in our target compound, may enhance anticancer activity by improving lipophilicity and membrane permeability . Triazole hybrids can function as inhibitors of multiple kinases involved in cancer progression.

-

Cytotoxicity: It's important to note that certain substitution patterns may introduce cytotoxicity. Compounds with specific functional groups such as 3-Cl, 4-F, and -OCF3-substituted phenyl rings showed cytotoxicity against Vero cells (kidney epithelial cells) . This highlights the importance of careful structure optimization when developing these compounds for therapeutic applications.

-

Enzyme Inhibition: Different substitution patterns on the triazole scaffold can affect the compound's ability to inhibit specific enzymes. For example, the DNA gyrase inhibitory activity of triazole compounds varies depending on the substituents present .

Physicochemical Properties

The physicochemical properties of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole and its analogs influence their pharmacokinetic profiles and potential applications. Key properties include:

-

Lipophilicity: The 3-chlorophenyl substituent contributes to the lipophilicity of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole, affecting its membrane permeability and distribution in biological systems. Compared to analogs with different substituents, such as 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole, our target compound is expected to have higher lipophilicity.

-

Solubility: The presence of the 3-chlorophenyl group may reduce aqueous solubility compared to less lipophilic analogs. This could affect formulation strategies for pharmaceutical applications.

-

Stability: The 1,2,3-triazole ring provides metabolic stability, while the chloromethyl group is relatively reactive. This combination offers a balance between stability and reactivity that can be advantageous for certain applications, such as covalent inhibitors.

-

Reactivity: The reactivity of the chloromethyl group can vary depending on the electronic effects of the substituents on the triazole ring. The 3-chlorophenyl group in our target compound could influence the reactivity of the chloromethyl group through electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume